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Compound of Interest

Compound Name:
5-chloro-1H-pyrrolo[2,3-c]pyridin-

2(3H)-one

Cat. No.: B173738 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The pyrrolopyridine core, a versatile heterocyclic scaffold, has garnered significant attention in

medicinal chemistry due to its structural resemblance to the endogenous purine ring. This

mimicry allows pyrrolopyridine derivatives to effectively interact with a wide array of biological

targets, leading to a broad spectrum of pharmacological activities. This technical guide

provides an in-depth review of the synthesis, biological evaluation, and therapeutic applications

of pyrrolopyridine derivatives, with a focus on their role as kinase inhibitors, anti-inflammatory,

antiviral, and central nervous system (CNS) active agents.

Pyrrolopyridine Derivatives as Kinase Inhibitors in
Oncology
The structural similarity of the pyrrolopyridine nucleus to the purine ring of ATP makes it an

ideal scaffold for the design of kinase inhibitors.[1][2] These compounds can competitively bind

to the ATP-binding site of kinases, thereby disrupting signal transduction pathways crucial for

cancer cell proliferation and survival.

A prime example of a successful pyrrolopyridine-based kinase inhibitor is Vemurafenib, a

potent inhibitor of the BRAF V600E mutated kinase, which is approved for the treatment of late-

stage melanoma.[1][2]
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Quantitative Data: Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of representative pyrrolopyridine

derivatives against various kinases.

Compound ID Target Kinase IC50 (nM) Cell Line Reference

Vemurafenib BRAF V600E 31 Colo-205
[1](--INVALID-

LINK--)

Compound 38a JAK1 2.8 -
[3](--INVALID-

LINK--)

Compound 31g JAK1 5.2 -
[3](--INVALID-

LINK--)

Compound 12a JAK1 12.6 -
[4](--INVALID-

LINK--)

Compound 11e JAK1/JAK2 >90% inhibition RAW264.7
[5](--INVALID-

LINK--)

Compound 4h FGFR1 7 -
[6](--INVALID-

LINK--)

Compound 4h FGFR2 9 -
[6](--INVALID-

LINK--)

Compound 4h FGFR3 25 -
[6](--INVALID-

LINK--)

Compound 10t Tubulin 0.12 - 0.21 µM
HeLa, SGC-

7901, MCF-7

[7](--INVALID-

LINK--)

Signaling Pathway: BRAF V600E and the MAPK/ERK
Pathway
The BRAF V600E mutation leads to the constitutive activation of the BRAF kinase, which in

turn activates the downstream MEK and ERK kinases.[1] This aberrant signaling promotes

uncontrolled cell proliferation and survival. Vemurafenib specifically inhibits the mutated BRAF

kinase, thereby blocking this oncogenic signaling cascade.
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Caption: The BRAF V600E signaling pathway and the inhibitory action of Vemurafenib.

Experimental Protocols
A representative synthetic route involves the coupling of a substituted 4-amino-7H-pyrrolo[2,3-

d]pyrimidine core with a suitable piperidine fragment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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